5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperazine moiety, and a chlorinated aromatic ring. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
The synthesis of 5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3-methylphenol with piperazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated aromatic ring, where the chlorine atom can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds to 5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID include:
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Shares a similar pyrazole ring structure but differs in the substituents on the aromatic ring.
4-Amino-5-chloro-2-methoxybenzoic acid: Contains a chlorinated aromatic ring and carboxylic acid group but differs in the presence of an amino group and methoxy substituent. The uniqueness of 5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19ClN4O3 |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C17H19ClN4O3/c1-11-3-4-12(18)9-14(11)21-5-7-22(8-6-21)16(23)15-13(17(24)25)10-19-20(15)2/h3-4,9-10H,5-8H2,1-2H3,(H,24,25) |
InChI Key |
FSILKHSSSZLQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=NN3C)C(=O)O |
Origin of Product |
United States |
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